Ethyl 3-amino-4-nitrobenzoate
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Overview
Description
Ethyl 3-amino-4-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the 3-position and a nitro group at the 4-position
Mechanism of Action
Target of Action
Ethyl 3-amino-4-nitrobenzoate, also known as Benzocaine, is primarily targeted towards nerve impulses. It acts as a blocker of these impulses and reduces the permeability of the neuronal membrane to sodium ions . This blocking action is crucial in its role as a local anesthetic .
Mode of Action
The compound interacts with its targets, the nerve impulses, by blocking them. This blocking action is achieved by reducing the permeability of the neuronal membrane to sodium ions . This reduction in permeability inhibits the propagation of the nerve impulse, leading to a numbing effect, which is why it is used as a local anesthetic .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nerve impulse conduction pathway. By reducing the permeability of the neuronal membrane to sodium ions, it disrupts the normal flow of sodium ions during the nerve impulse conduction. This disruption prevents the propagation of the nerve impulse, leading to a numbing effect .
Pharmacokinetics
Its distribution would be localized, and it would be metabolized and excreted following its use .
Result of Action
The primary result of the action of this compound is a numbing effect at the site of application. By blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions, it prevents the propagation of the nerve impulse, leading to a lack of sensation or numbness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common synthetic route involves the following steps:
Nitration: The nitration of ethyl benzoate to form ethyl 4-nitrobenzoate.
Reduction: The reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity. Continuous flow systems and optimized reaction conditions are often employed to enhance productivity and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Esterification: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst, tin and hydrochloric acid.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Esterification: Acidic or basic conditions for hydrolysis.
Major Products:
Reduction: Ethyl 3,4-diaminobenzoate.
Substitution: Various amides and sulfonamides.
Esterification: 3-amino-4-nitrobenzoic acid
Scientific Research Applications
Ethyl 3-amino-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Ethyl 3-amino-4-nitrobenzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the nitro group, used as a local anesthetic.
Ethyl 3-nitrobenzoate: Lacks the amino group, used in organic synthesis.
Ethyl 3,4-diaminobenzoate: Contains two amino groups, used in dye synthesis.
Uniqueness: this compound is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-amino-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNPFRZKDGTZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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